Nostopeptin B

Beschreibung

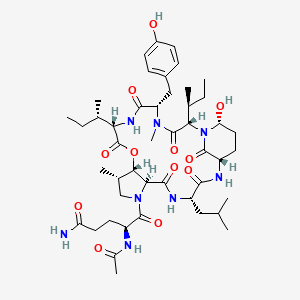

Nostopeptin B is a nitrogen-rich protease inhibitor produced by the cyanobacterium Microcystis aeruginosa NIVA Cya42. Structurally, it belongs to the cyanopeptolin family of cyclic depsipeptides, characterized by a conserved Ahp (3-amino-6-hydroxy-2-piperidone) ring system and variable amino acid residues . This compound is distinguished from its analog, Nostopeptin A, by a terminal methyl (CH₃) group instead of a propyl (CH₂CH₃) moiety at the C-terminal residue (Fig. 1). This structural nuance influences its bioactivity and environmental interactions .

aeruginosa exhibits increased synthesis of protease inhibitors, though the response varies between compounds .

Eigenschaften

CAS-Nummer |

185980-89-6 |

|---|---|

Molekularformel |

C46H70N8O12 |

Molekulargewicht |

927.1 g/mol |

IUPAC-Name |

(4S)-4-acetamido-5-[(1S,4S,7S,10S,11S,14S,17S,20S,22R)-14,20-bis[(2S)-butan-2-yl]-22-hydroxy-17-[(4-hydroxyphenyl)methyl]-10,18-dimethyl-4-(2-methylpropyl)-3,6,13,16,19,25-hexaoxo-12-oxa-2,5,8,15,18,21-hexazatricyclo[19.3.1.07,11]pentacosan-8-yl]-5-oxopentanamide |

InChI |

InChI=1S/C46H70N8O12/c1-10-24(5)36-46(65)66-39-26(7)22-53(43(62)30(48-27(8)55)16-18-34(47)57)38(39)42(61)50-32(20-23(3)4)40(59)49-31-17-19-35(58)54(44(31)63)37(25(6)11-2)45(64)52(9)33(41(60)51-36)21-28-12-14-29(56)15-13-28/h12-15,23-26,30-33,35-39,56,58H,10-11,16-22H2,1-9H3,(H2,47,57)(H,48,55)(H,49,59)(H,50,61)(H,51,60)/t24-,25-,26-,30-,31-,32-,33-,35+,36-,37-,38-,39-/m0/s1 |

InChI-Schlüssel |

QMXYZAMGCKYKHQ-PYYLCICISA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Nostopeptin B; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. Each step requires specific reaction conditions, such as temperature, pH, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would need to be optimized for yield and purity, with stringent quality control measures in place.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and cyclization.

Biology

In biology, it might be used to study protein-protein interactions, enzyme activity, or cellular signaling pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials, pharmaceuticals, or biotechnological applications.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. It might interact with specific enzymes, receptors, or other proteins, leading to changes in cellular function or signaling.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Nostopeptin B and Related Compounds

Key Observations :

- Enzyme Selectivity: While this compound and Cyanopeptolin 954 both inhibit chymotrypsin, Cyanopeptolins A-D from PCC7806 target trypsin, reflecting strain-specific evolutionary adaptations .

Environmental Modulation of Production

Table 2: Phosphorus-Dependent Production of this compound and Cyanopeptolin 954

Note: this compound (referred to as "BN920" in ) shows a non-linear response to P limitation. At 5 µM P, total protease inhibitor content rises, but specific quantification of this compound requires further study. Cyanopeptolin 954 exhibits a stronger correlation with P scarcity, increasing by 53% under severe limitation .

Ecological and Pharmacological Implications

- Ecological Roles: this compound and Cyanopeptolin 954 may confer a competitive advantage to M. aeruginosa by reducing grazing pressure from zooplankton, which rely on chymotrypsin for digestion . In contrast, Cyanopeptolins A-D (trypsin inhibitors) likely deter different herbivores, highlighting niche specialization among strains.

- Biotechnological Potential: The structural stability of this compound under varying P conditions suggests its utility in environments with fluctuating nutrient levels. However, its pharmacological profile (e.g., IC₅₀ values) remains underexplored compared to Cyanopeptolin 954, which has documented bioactivity in nanomolar ranges .

Q & A

Q. How can researchers confirm the identity and purity of Nostopeptin B isolated from natural sources?

Methodological Answer:

- Use HPLC coupled with reference standards to assess purity and retention time matching .

- Confirm structural identity via NMR spectroscopy (e.g., 1H, 13C, 2D experiments like COSY and HSQC) and mass spectrometry (HRMS for molecular formula validation) .

- Cross-reference spectral data with published databases (e.g., PubChem, SciFinder) to resolve ambiguities .

Q. What experimental designs are recommended for initial bioactivity screening of this compound?

Methodological Answer:

- Employ in vitro assays (e.g., enzyme inhibition, antimicrobial susceptibility testing) with appropriate controls (e.g., vehicle and positive/negative controls) .

- Use dose-response curves to establish IC₅₀/EC₅₀ values and assess cytotoxicity in parallel (e.g., via MTT assays) to rule out nonspecific effects .

- Document protocols in lab notebooks with raw data, instrument settings, and statistical parameters for reproducibility .

How to align research questions on this compound with gaps in existing literature?

Methodological Answer:

- Conduct a systematic review using databases (PubMed, Web of Science) with keywords like "this compound biosynthesis," "mechanism of action," or "structural analogs" .

- Identify gaps using tools like PRISMA flow diagrams to map study limitations (e.g., lack of in vivo data, unresolved biosynthetic pathways) .

- Formulate questions using the P-E/I-C-O framework (Population: target organism; Intervention: this compound; Control: untreated groups; Outcome: bioactivity metrics) .

Advanced Research Questions

Q. How to design mechanistic studies to elucidate this compound’s molecular targets?

Methodological Answer:

- Apply affinity chromatography or surface plasmon resonance (SPR) to identify protein-binding partners .

- Use CRISPR-Cas9 knockout models to validate target relevance in disease pathways .

- Integrate transcriptomic/proteomic profiling (RNA-seq, SILAC) to assess downstream effects .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

- Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., strain-specific responses, solvent differences) .

- Replicate experiments under standardized conditions (e.g., ATCC microbial strains, controlled culture media) .

- Use triangulation by combining multiple methods (e.g., biochemical assays, computational docking, genetic validation) to confirm findings .

Q. How to optimize this compound’s structure for enhanced pharmacokinetic properties?

Methodological Answer:

- Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs with modifications to functional groups (e.g., acyl side chains, hydroxyl groups) .

- Use molecular dynamics simulations (e.g., GROMACS) to predict stability and binding affinity changes .

- Validate improvements via in vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability) .

Q. What ethical and statistical considerations apply to in vivo studies of this compound?

Methodological Answer:

- Calculate sample sizes using power analysis (α=0.05, β=0.2) with software like G*Power, incorporating pilot data for variance estimates .

- Follow ARRIVE guidelines for animal studies, including randomization, blinding, and humane endpoints .

- Disclose conflicts of interest and adhere to institutional ethics approvals in publications .

Data Analysis and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.